molecular formula C30H56Br2O4S2 B1592122 11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate CAS No. 402828-41-5

11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate

Cat. No. B1592122
M. Wt: 704.7 g/mol
InChI Key: IEGYEGYUHSQEAZ-UHFFFAOYSA-N
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Description

The compound “11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate” appears to be a complex organic molecule. It contains several functional groups including ester groups (from the propanoate moieties), ether groups (from the oxy linkages), and disulfide groups (from the disulfanyl moiety).



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate alkyl bromides and proceeding through several stages of functional group interconversion. The exact synthetic route would depend on the specific requirements of the process, such as the desired yield, the availability of starting materials, and the need to avoid certain byproducts.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the long carbon chains. The bromine atoms would add significant mass and could potentially be involved in halogen bonding interactions.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atoms could be displaced in nucleophilic substitution reactions, the ester groups could be hydrolyzed under acidic or basic conditions, and the disulfide bond could be reduced to give two separate molecules.



Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions about the physical and chemical properties of this compound. It is likely to be a solid at room temperature, and due to the presence of both polar (ester, ether) and nonpolar (alkyl chain) regions, it may have surfactant-like properties.


Scientific Research Applications

Synthetic Applications and Polymer Chemistry

A conventional approach for grafting polymers from gold surfaces utilizes compounds like 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane] as an initiator for Atom Transfer Radical Polymerization (ATRP), showcasing its role in surface chemistry and materials science. The efficient two-step synthesis of this compound from 11-mercapto-1-undecanol highlights its importance in creating functionalized surfaces for further polymer grafting, leading to the development of advanced materials with tailored properties (Belegrinou et al., 2010).

Surface Chemistry and Materials Engineering

In the field of surface-initiated ATRP, the synthesis of new ATRP initiators, such as 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid, and their application on stainless steel surfaces for the grafting of polymers like polystyrene and poly(methyl methacrylate), demonstrates the compound's utility in modifying material surfaces to impart desirable chemical and physical characteristics. This method allows for the precise control over the polymer brush's architecture, offering a pathway to engineer surfaces with specific interactions, stability, and functionality (Minet et al., 2009).

Safety And Hazards

The bromine atoms in this compound could potentially make it hazardous to handle, as bromine is a strong oxidizer and can cause burns. The compound may also be harmful if ingested or inhaled, and could potentially be an environmental hazard due to its resistance to degradation.


Future Directions

Further study of this compound could involve more detailed investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. These could include uses in materials science, as a building block for more complex molecules, or in biochemistry or medicine, if it is found to have interesting biological activity.


Please note that these are general observations based on the structure of the compound and common reactions of similar functional groups. For detailed and specific information, experimental data and studies would be needed.


properties

IUPAC Name

11-[11-(2-bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56Br2O4S2/c1-29(2,31)27(33)35-23-19-15-11-7-5-9-13-17-21-25-37-38-26-22-18-14-10-6-8-12-16-20-24-36-28(34)30(3,4)32/h5-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGYEGYUHSQEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCCCCCCCCCSSCCCCCCCCCCCOC(=O)C(C)(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56Br2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609046
Record name Disulfanediyldi(undecane-11,1-diyl) bis(2-bromo-2-methylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate

CAS RN

402828-41-5
Record name Disulfanediyldi(undecane-11,1-diyl) bis(2-bromo-2-methylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 402828-41-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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